An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine Hydrochloride: Core Properties and Experimental Protocols
An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine Hydrochloride: Core Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-(2-Chloroethyl)piperidine hydrochloride. It includes detailed experimental protocols for its synthesis and purification, extensive spectral data for characterization, and a discussion of its reactivity. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize this important chemical intermediate.
Core Chemical and Physical Properties
1-(2-Chloroethyl)piperidine hydrochloride is a white to beige crystalline powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2] The hydrochloride salt form enhances the compound's stability and water solubility compared to its free base.[3]
Quantitative Data Summary
The key physicochemical properties of 1-(2-Chloroethyl)piperidine hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅Cl₂N | |
| Molecular Weight | 184.11 g/mol | [4][5] |
| CAS Number | 2008-75-5 | [4] |
| Appearance | White to beige crystalline powder | [2] |
| Melting Point | 228-235 °C | [1][6][7] |
| Solubility | Soluble in water, hot ethanol (B145695), and hot acetone.[3] Insoluble in benzene (B151609) and toluene.[3] | [3] |
| pKa (Estimated) | ~10-11 | |
| Hygroscopicity | Hygroscopic | [2] |
Synthesis and Purification
The most common and well-documented method for the synthesis of 1-(2-Chloroethyl)piperidine hydrochloride is the reaction of 2-(1-Piperidinyl)ethanol with thionyl chloride (SOCl₂).[2][10] This reaction proceeds via the conversion of the hydroxyl group to a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion to yield the desired product.
Synthesis Workflow
The overall workflow for the synthesis and purification of 1-(2-Chloroethyl)piperidine hydrochloride is depicted in the following diagram.
Caption: A flowchart illustrating the key stages in the synthesis and purification of 1-(2-Chloroethyl)piperidine hydrochloride.
Detailed Experimental Protocols
This protocol is a synthesized procedure based on common laboratory practices for this transformation.[2][11]
Materials:
-
2-(1-Piperidinyl)ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform (B151607) (or another suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 2-(1-Piperidinyl)ethanol (1 equivalent) in anhydrous chloroform.
-
Cool the stirred solution in an ice bath.
-
Slowly add thionyl chloride (approximately 1.2-1.5 equivalents) dropwise to the solution. The addition is exothermic, and the temperature should be carefully monitored.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux.
-
Maintain the reflux for approximately 2.5 to 3 hours.[2][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and any excess thionyl chloride by distillation under reduced pressure. This will yield the crude 1-(2-Chloroethyl)piperidine hydrochloride as a solid.
The crude product obtained from the synthesis can be purified by recrystallization to obtain a product of high purity.[11][12]
Materials:
-
Crude 1-(2-Chloroethyl)piperidine hydrochloride
-
Ethanol (or a mixture of ethanol and diethyl ether)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If using an ethanol/ether mixture, dissolve the solid in hot ethanol and then add diethyl ether until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should start to form.
-
To maximize the yield, place the flask in an ice bath for a period of time to further encourage crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).
-
Dry the crystals under vacuum to remove any residual solvent.
Spectral Data for Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-(2-Chloroethyl)piperidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR of 1-(2-Chloroethyl)piperidine hydrochloride.
¹H NMR Spectral Data
| Protons on Carbon | Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity | Notes | Reference(s) |
| -CH₂-Cl | ~3.7 | Triplet | Deshielded by the adjacent chlorine atom. | [13] |
| -N-CH₂- | ~2.8 | Triplet | Deshielded by the adjacent nitrogen atom. | [13] |
| Piperidine (B6355638) ring | 1.5 - 3.0 | Multiplet | Complex multiplets due to the piperidine ring protons. | [13] |
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) ppm (in CDCl₃) | Notes | Reference(s) |
| -CH₂-Cl | ~40 | Carbon directly attached to chlorine. | [13] |
| -N-CH₂- | ~58 | Carbon directly attached to nitrogen. | [13] |
| Piperidine ring | 22 - 55 | Multiple peaks for the different carbons in the ring. | [13] |
Infrared (IR) Spectroscopy
The key IR absorption bands for 1-(2-Chloroethyl)piperidine hydrochloride are presented below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (salt) | 2400-3000 | Strong, Broad | Broad absorption due to the protonated amine. |
| C-H Stretch (alkane) | 2850-3000 | Strong | Stretching vibrations of the C-H bonds in the piperidine ring and ethyl chain. |
| C-Cl Stretch | 600-800 | Medium | Stretching vibration of the carbon-chlorine bond. |
Reactivity and Mechanism
The primary mode of reactivity for 1-(2-Chloroethyl)piperidine involves the chloroethyl group. This group is susceptible to nucleophilic substitution, making the compound a valuable alkylating agent for introducing the piperidinoethyl moiety into other molecules.
A key aspect of the reactivity of β-chloroethylamines is their ability to undergo intramolecular cyclization to form a highly reactive, three-membered aziridinium (B1262131) ion intermediate. This process is often the rate-determining step in reactions with nucleophiles. The electrophilic aziridinium ion is then readily attacked by a nucleophile, leading to the ring-opening and formation of the final product.
Reactivity Pathway
The following diagram illustrates the formation of the aziridinium ion intermediate and its subsequent reaction with a nucleophile.
Caption: The reaction mechanism showing the formation of the aziridinium ion intermediate from 1-(2-chloroethyl)piperidine and its subsequent reaction with a nucleophile.
Applications in Research and Drug Development
1-(2-Chloroethyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[2][5] Its ability to introduce the piperidinoethyl group is leveraged in the development of drugs across different therapeutic areas. Some examples of active pharmaceutical ingredients (APIs) synthesized using this intermediate include:
-
Cloperastine: An antitussive (cough suppressant).[5]
-
Fenpiverinium bromide: An antispasmodic.[2]
-
Pitofenone: A spasmolytic agent.[5]
-
Raloxifene: Used in the prevention and treatment of osteoporosis in postmenopausal women.[5]
This technical guide provides a solid foundation for understanding the core properties and handling of 1-(2-Chloroethyl)piperidine hydrochloride. For any specific application, it is recommended to consult the relevant safety data sheets and perform appropriate risk assessments.
References
- 1. 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 13C NMR [m.chemicalbook.com]
- 2. 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 6. B22985.30 [thermofisher.com]
- 7. shreegayatrichemicals.com [shreegayatrichemicals.com]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
